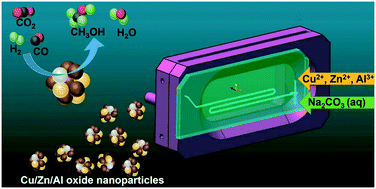Continuous synthesis of Cu/ZnO/Al2O3 nanoparticles in a co-precipitation reaction using a silicon based microfluidic reactor†
Reaction Chemistry & Engineering Pub Date: 2021-12-17 DOI: 10.1039/D1RE00499A
Abstract
CuO/ZnO/Al2O3 catalysts were continuously synthesized in a microfluidic reactor, analyzed by X-ray diffraction (XRD), physisorption (BET), chemisorption, electron microscopy and X-ray absorption spectroscopy (XAS), and tested for methanol synthesis from CO-rich synthesis gas. The results were compared to those obtained from CuO/ZnO and CuO/ZnO/Al2O3 produced by conventional co-precipitation in a batch reactor. The predominant phase of the aged precursor from microfluidic co-precipitation was identified as zincian malachite. After calcination the microfluidically synthesized catalyst exhibited smaller CuO crystallites, a larger BET surface area, a rather uniform morphology and a homogeneous distribution of Cu and Zn compared to catalysts prepared by batch co-precipitation. H2-Temperature programmed reduction (TPR) showed that Cu species in CuO/ZnO/Al2O3 from microfluidic co-precipitation were more easily reducible. In situ Cu and Zn K-edge XAS during the TPR indicated reduction of Cu2+ to Cu0 between 150 °C and 240 °C, without detectable reduction of Zn. N2O pulse chemisorption evidenced an enlarged Cu surface area of the nanoparticles from the microfluidic synthesis. Based on activity tests in methanol synthesis, at 250 °C the microfluidically synthesized Cu/ZnO/Al2O3 catalysts showed better performance than the catalyst from batch preparation when 1 mol% CO2 was present in the synthesis gas. Dimethyl ether formed as a side product. As the microreactor is specially designed for high X-ray transmission with a thin Si/glass observation window, this study opens interesting perspectives for investigating the formation of catalyst precursors at the early stage of precipitation in future.


Recommended Literature
- [1] Synthesis, characterization and properties of ternary copper(ii) complexes containing reduced Schiff baseN-(2-hydroxybenzyl)-α-amino acids and 1,10-phenanthroline†
- [2] Order–disorder phase transition of the subsurface cation vacancy reconstruction on Fe3O4(001)†
- [3] Parliamentary notes. House of Commons. July 4
- [4] Tunable cooperativity in a spin-crossover Hoffman-like metal–organic framework material by aromatic guests†
- [5] Back cover
- [6] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†
- [7] Back cover
- [8] Limit cycles in the plane. An equivalence class of homogeneous systems
- [9] Synthesis of new α-aminophosphonate derivatives incorporating benzimidazole, theophylline and adenine nucleobases using l-cysteine functionalized magnetic nanoparticles (LCMNP) as magnetic reusable catalyst: evaluation of their anticancer properties†
- [10] pHEMA hydrogels with pendant triazinyl-β-cyclodextrin as an efficient and recyclable reservoir for loading and release of plant-based mosquito repellents: a new aqueous mosquito repellent formulation†










